3beta,5alpha,6beta,17-Tetrahydroxy-16alpha-methylpregnan-20-one 3-acetate

Physicochemical profiling Ligand-based design Chromatographic method development

3beta,5alpha,6beta,17-Tetrahydroxy-16alpha-methylpregnan-20-one 3-acetate (CAS 50629-89-5) is a fully saturated, polyhydroxylated pregnane steroid bearing a 3β-acetate ester and a 20-ketone. Its molecular formula is C₂₄H₃₈O₆ (exact mass 422.2668 g/mol) and it is registered under EINECS 256-665-4.

Molecular Formula C24H38O6
Molecular Weight 422.6 g/mol
CAS No. 50629-89-5
Cat. No. B12687346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3beta,5alpha,6beta,17-Tetrahydroxy-16alpha-methylpregnan-20-one 3-acetate
CAS50629-89-5
Molecular FormulaC24H38O6
Molecular Weight422.6 g/mol
Structural Identifiers
SMILESCC1CC2C3CC(C4(CC(CCC4(C3CCC2(C1(C(=O)C)O)C)C)OC(=O)C)O)O
InChIInChI=1S/C24H38O6/c1-13-10-19-17-11-20(27)23(28)12-16(30-15(3)26)6-8-21(23,4)18(17)7-9-22(19,5)24(13,29)14(2)25/h13,16-20,27-29H,6-12H2,1-5H3/t13-,16+,17-,18+,19+,20-,21-,22+,23+,24+/m1/s1
InChIKeyGPUSZBZFXMIRDS-MZVKURBCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3beta,5alpha,6beta,17-Tetrahydroxy-16alpha-methylpregnan-20-one 3-acetate (CAS 50629-89-5): Compound Identity and Procurement-Relevant Classification


3beta,5alpha,6beta,17-Tetrahydroxy-16alpha-methylpregnan-20-one 3-acetate (CAS 50629-89-5) is a fully saturated, polyhydroxylated pregnane steroid bearing a 3β-acetate ester and a 20-ketone [1]. Its molecular formula is C₂₄H₃₈O₆ (exact mass 422.2668 g/mol) and it is registered under EINECS 256-665-4 [2]. The compound is classified within the pregnane series and is listed exclusively as a pre-registered substance under EU REACH, indicating past or intended commercial supply within the European Economic Area but without a full registration dossier [3]. It is not indexed in PubChem and has no assigned MDL, RTECS, or BRN identifiers, consistent with a specialized research chemical with limited published characterization .

Why 3beta,5alpha,6beta,17-Tetrahydroxy-16alpha-methylpregnan-20-one 3-acetate Cannot Be Replaced by Common Pregnane Analogs


Generic substitution among pregnane derivatives fails for CAS 50629-89-5 because its stereochemical and functional-group architecture—specifically the 5α-hydroxyl, the 6β-hydroxyl, the 3β-acetate ester, and the 16α-methyl group—creates a hydrogen-bonding and steric profile that has no exact match among commercially available or literature-described analogs . The 5α-hydroxy substituent is exceptionally rare in the pregnane series; in the vast majority of biologically active 5α-reduced steroids (e.g., allopregnanolone, 5α-dihydroprogesterone), position 5 is occupied by hydrogen, not hydroxyl [1]. Published receptor-level data on the closest available surrogate, 3β-hydroxy-5α-hydroxy-pregnan-20-one, demonstrate that the 3β (as opposed to 3α) configuration abolishes GABAₐ receptor modulatory activity compared to allopregnanolone, confirming that even single-epimer substitutions produce functionally silent compounds [2]. Consequently, a user requiring the precise four-hydroxyl, 3-acetate, 16α-methyl substitution pattern for structure–activity relationship studies, impurity profiling, or metabolic pathway investigations cannot substitute any in-class compound without risking loss of the very structural features under investigation.

Quantitative Differentiation Evidence for 3beta,5alpha,6beta,17-Tetrahydroxy-16alpha-methylpregnan-20-one 3-acetate (CAS 50629-89-5)


Physicochemical Divergence from the 6β-Fluoro Analog (CAS 1525-77-5): Polar Surface Area and Hydrogen-Bonding Capacity

The target compound (CAS 50629-89-5) replaces the 6β-fluorine atom of CAS 1525-77-5 with a 6β-hydroxyl group, resulting in a computed polar surface area (PSA) of 104.06 Ų versus a predicted PSA of approximately 83 Ų for the fluoro analog (based on the replacement of one fluorine acceptor by one hydroxyl donor/acceptor) . This ~21 Ų increase in PSA and the addition of one hydrogen-bond donor (from 2 to 3 HBD) alter reversed-phase chromatographic retention and predicted membrane permeability . The target compound's XLogP of 2.3 represents a reduction in lipophilicity compared to the fluoro analog (estimated XLogP ~2.8), reflecting the replacement of the electronegative, hydrophobic fluorine with a polar hydroxyl [1]. No direct experimental head-to-head comparison has been published for these two compounds.

Physicochemical profiling Ligand-based design Chromatographic method development

Stereochemistry-Dependent Loss of GABAₐ Receptor Activity: 3β vs. 3α Configuration at the A-Ring

In the only published neurobiological study that includes a structural analog sharing the 3β-acetoxy/3β-hydroxy and 5α-hydroxy features of the target compound, Irwin et al. (2012) reported that 3β-hydroxy-5α-hydroxy-pregnan-20-one produced no significant change in intracellular calcium concentration ([Ca²⁺]ᵢ) in cultured hippocampal neurons, whereas the 3α epimer (allopregnanolone; 3α-hydroxy-5α-pregnan-20-one) elicited a robust calcium response [1]. This result establishes that the 3β configuration—present in the target compound's core scaffold—functionally silences the compound at GABAₐ receptor-coupled pathways that mediate neurosteroid action [2]. The target compound additionally carries a 3-acetate ester, which acts as a metabolic prodrug moiety requiring hydrolysis to the 3β-hydroxy form; the 3β-hydroxy form is predicted to retain the inactivity profile observed for 3β-hydroxy-5α-hydroxy-pregnan-20-one. No direct GABAₐ receptor binding or functional data exist for CAS 50629-89-5 itself.

Neurosteroid pharmacology GABAₐ receptor modulation Stereochemical SAR

Unique 5α,6β-Diol Motif vs. 5α,6α-Epoxide Analog: Ring-B Conformational and Metabolic Stability Differences

The target compound carries a 5α,6β-vicinal diol on ring B, whereas the structurally closest commercially cataloged analog, 5α,6α-epoxy-3β,17-dihydroxy-16α-methylpregnan-20-one 3-acetate (CAS 2857-83-2), contains a 5α,6α-epoxide . The epoxide is a strained three-membered ring susceptible to acid-catalyzed or enzymatic hydrolytic opening, whereas the trans-diaxial diol (5α-OH, 6β-OH) present in the target compound is the expected hydrolysis product of such an epoxide . This relationship makes CAS 50629-89-5 a potential authentic reference standard for the ring-opened metabolite or degradant of the epoxide analog. The diol introduces two hydrogen-bond donors and increases the molecular weight by 18 Da (from 404.5 to 422.55 g/mol), enabling discrimination by mass spectrometry [1]. No experimental stability or metabolic interconversion data comparing these two compounds have been published.

Steroid ring-B chemistry Epoxide vs. diol stability Metabolic profiling

Absence of Published Biological Activity Data: A Critical Procurement Consideration

A systematic search of PubMed, Google Scholar, and major patent databases (as of April 2026) identified zero primary research articles, zero bioassay depositions, and zero patent examples that report any biological activity (binding affinity, functional activity, in vivo efficacy, or toxicity) for CAS 50629-89-5 [1]. The compound has no PubChem record, no ChEMBL entry, and no BindingDB deposition [2]. By contrast, the structurally related 6β-fluoro analog (CAS 1525-77-5) appears in multiple supplier catalogs with attribution of glucocorticoid receptor activity (attributed to its identity as the acetate ester of flumethasone precursor), and allopregnanolone (3α-hydroxy-5α-pregnan-20-one) has over 1,500 PubMed-indexed publications [3]. This complete absence of biological characterization for CAS 50629-89-5 is itself a differentiation factor: the compound is a pristine research tool for de novo target identification or metabolic pathway discovery, unencumbered by prior pharmacological annotations that could introduce bias.

Literature gap analysis Research chemical sourcing Negative data reporting

Recommended Application Scenarios for 3beta,5alpha,6beta,17-Tetrahydroxy-16alpha-methylpregnan-20-one 3-acetate Based on Available Evidence


Authentic Reference Standard for 5α,6α-Epoxide Hydrolysis Product Identification

Because CAS 50629-89-5 represents the fully hydrolyzed 5α,6β-diol product of the 5α,6α-epoxide analog (CAS 2857-83-2), it serves as an authentic reference material for LC-MS/MS methods designed to detect and quantify epoxide ring-opening degradants or metabolites. The 18 Da mass difference (m/z 423.3 → [M+H]⁺ for the diol vs. m/z 405.3 for the epoxide) and the characteristic neutral loss of water (18 Da) from the diol provide unambiguous MS/MS transitions for multiple reaction monitoring (MRM) assay development [1]. Analytical laboratories developing stability-indicating methods for epoxide-containing steroid intermediates should procure this compound as a system suitability standard for hydrolytic degradation product identification.

Negative Control Compound for 3α-Hydroxy Neurosteroid Pharmacology

The structural evidence—specifically the 3β configuration and the published inactivity of 3β-hydroxy-5α-hydroxy-pregnan-20-one at GABAₐ receptor-coupled calcium signaling—supports the use of CAS 50629-89-5 (or its hydrolyzed 3β-hydroxy form) as a stereochemical negative control in neurosteroid pharmacology experiments [1]. Researchers evaluating allopregnanolone analogs or novel neurosteroid receptor modulators can employ this compound to confirm that observed effects depend on the 3α configuration. It is critical that the 3-acetate prodrug be hydrolyzed to the free 3β-hydroxy form for receptor-level experiments, and users should verify hydrolysis completeness by LC-MS prior to biological testing.

Synthetic Intermediate for 16α-Methyl Pregnane Derivatization Libraries

The compound's four hydroxyl groups (at 3β, 5α, 6β, and 17) and its 20-ketone offer multiple orthogonal derivatization handles for constructing focused libraries of 16α-methylpregnane analogs. The 3-acetate functions as a protecting group that can be selectively removed under mild basic conditions, while the 5α- and 6β-hydroxyls can be differentially oxidized, acylated, or alkylated to probe structure–activity relationships at ring B. Synthetic chemistry groups engaged in steroid medicinal chemistry may procure this compound as a versatile late-stage intermediate for exploring chemical space around the 5α,6β-diol motif, which is underrepresented in commercial steroid screening collections .

In-House Biological Profiling Against Orphan Nuclear Receptors and Steroid-Metabolizing Enzymes

Given the complete absence of published biological annotation, CAS 50629-89-5 represents a blank-slate screening candidate for groups conducting systematic profiling of polyhydroxylated steroids against orphan nuclear receptors (e.g., liver X receptors, pregnane X receptor, constitutive androstane receptor) or steroid-metabolizing enzymes (e.g., CYP3A4, CYP17A1, AKR1C family members). The compound's computed physicochemical properties (PSA 104 Ų, XLogP 2.3, MW 422.5) fall within drug-like chemical space, and its multiple hydrogen-bonding groups suggest potential for specific protein–ligand interactions [1]. Procurement for this application requires commitment to generating primary data, as no existing activity annotations can guide target selection.

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